molecular formula C26H20ClN5O2 B11135108 N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11135108
M. Wt: 469.9 g/mol
InChI Key: KXEBYNMUVRXEII-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes benzyl and chlorobenzyl groups, an imino group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Properties

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

IUPAC Name

N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H20ClN5O2/c27-19-11-9-18(10-12-19)16-32-23(28)20(25(33)29-15-17-6-2-1-3-7-17)14-21-24(32)30-22-8-4-5-13-31(22)26(21)34/h1-14,28H,15-16H2,(H,29,33)

InChI Key

KXEBYNMUVRXEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the imino and carboxamide groups: These functional groups can be introduced through condensation reactions with suitable reagents.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.

Biological Activity

N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo compounds. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of multiple functional groups, such as imino and carboxamide moieties, enhances its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino have shown promising anticancer activities. For instance, studies on related compounds have demonstrated their ability to inhibit various kinases associated with cancer progression. A notable example includes the 4j derivative of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which exhibited potent inhibitory activity against the AKT2/PKBβ kinase—an important target in glioma therapy—without significant cytotoxicity towards non-cancerous cells . This suggests that N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino could potentially share similar mechanisms of action.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the imino group may facilitate interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways. The compound's ability to inhibit specific kinases could disrupt oncogenic signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino. The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
Benzyl 6-(4-chlorophenyl)-2-hydroxyquinolineHydroxy groupAntimicrobial
N-benzyl 6-methylpyrimidine derivativesMethyl groupAnticancer
5-(benzyl)-1H-pyrazole derivativesPyrazole ringAnti-inflammatory

This table illustrates how variations in structural features can lead to diverse biological activities, emphasizing the need for further investigation into the specific contributions of each functional group in N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino.

Synthesis and Optimization

The synthesis of N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino typically involves several key steps that require careful optimization to ensure high yields and purity. While specific synthetic routes are not detailed in the search results, general strategies for synthesizing similar triazatricyclo compounds involve:

  • Formation of the triazatricyclo core : Utilizing appropriate precursors that can undergo cyclization reactions.
  • Introduction of functional groups : Employing methods such as nucleophilic substitutions or condensation reactions to introduce benzyl and chlorophenyl moieties.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Case Study 1: Kinase Inhibition

In a study focusing on pyrano[2,3-c]pyrazole derivatives, compound 4j was evaluated for its ability to inhibit kinases linked to glioma progression. It demonstrated significant inhibitory activity against AKT2/PKBβ with IC50 values around 12 μM and 14 μM for AKT2 and AKT1 respectively . This highlights the potential for similar compounds like N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino to exhibit targeted anticancer effects through kinase inhibition.

Case Study 2: Antimicrobial Activity

Another class of related compounds has shown antimicrobial properties. For example, benzyl derivatives have been explored for their ability to combat various bacterial strains, indicating a broad spectrum of biological activity that could be relevant for N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino as well.

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